Cyanine3.5 NHS ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

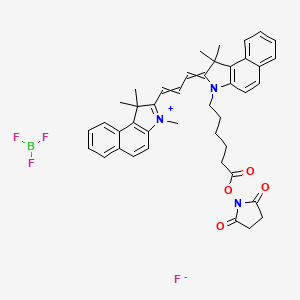

Cyanine3.5 NHS ester is a reactive dye used for labeling amino-groups in peptides, proteins, and oligonucleotides . It can replace NHS esters of Cy3.5®, DyLight 594 .

Synthesis Analysis

The synthesis of this compound involves the reaction of the dye with amino groups present in peptides, proteins, and oligonucleotides . The NHS ester moiety readily hydrolyzes and becomes non-reactive, so stock solutions should be prepared immediately before use .Molecular Structure Analysis

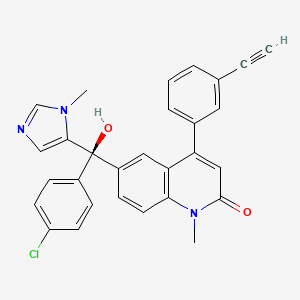

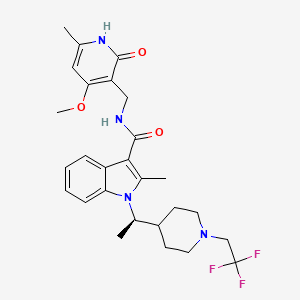

The molecular formula of this compound is C42H44N3BF4O4 . It has a molecular weight of 741.62 .Chemical Reactions Analysis

This compound reacts with primary amines of proteins/peptides (i.e., acylation) in the pH range 7‐9 with concentrated protein solutions . NHS esters are observed to react with cysteines, serines, tyrosines, and threonines, not just lysines .Physical And Chemical Properties Analysis

This compound appears as a dark purple solid . It is soluble in organic solvents (DMF, DMSO, dichloromethane), but insoluble in water . Its excitation/absorption maximum is at 591 nm, and it has an emission maximum at 604 nm .Scientific Research Applications

Proteomics and Electrophoresis : Cyanine dyes, including Cyanine3.5 NHS ester, are used for pre-electrophoresis labeling in proteomics. They facilitate accurate quantitation and differential proteome analysis, offering a viable alternative to DIGE CyDyes for sample multiplexing (Tsolakos et al., 2009).

Protein Labeling : These dyes are widely applied in protein labeling, especially in site-specific labeling techniques. A strategy utilizing N-Hydroxysuccinimide (NHS)-esters for site-specific protein labeling on N-terminal Cys residues has been described, improving the accuracy and functionality of protein studies (Dempsey et al., 2018).

Single Molecule Detection : Cyanine dyes, available as NHS esters, are utilized in single molecule detection (SMD) and fluorescence resonance energy transfer studies. Their strong absorption in specific wavelengths makes them suitable for use in SMD and other fluorescence-based assays (Oswald et al., 2001).

Fluorescence Detection in HPLC : this compound is used in high-performance liquid chromatography (HPLC) for fluorescence detection of proteins. This application has shown improved sensitivity and detection limits compared to traditional methods, demonstrating its potential in protein analysis (Qiao et al., 2009).

Fluorescent Nanoparticle Synthesis : In nanoparticle research, the fluorescent intensity of this compound-modified nanoparticles has been explored. This research aids in understanding the impact of various synthesis factors on the fluorescent properties of nanoparticles (Le et al., 2022).

Mechanism of Action

Target of Action

Cyanine3.5 NHS ester is a reactive dye primarily used for the labeling of amino-groups in peptides, proteins, and oligonucleotides . It can replace NHS esters of Cy3.5®, DyLight 594 .

Mode of Action

The this compound interacts with its targets (amino-groups in peptides, proteins, and oligonucleotides) through a process known as labeling . This interaction results in the formation of a covalent bond between the this compound and the amino group, effectively tagging the target molecule with the dye .

Pharmacokinetics

Details regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Cyanine3It’s important to note that cyanine35 NHS ester is soluble in organic solvents (DMF, DMSO, dichloromethane), but insoluble in water . This could potentially impact its bioavailability and distribution within a biological system.

Result of Action

The primary result of this compound action is the successful labeling of target molecules, allowing for their visualization under appropriate conditions . This can provide valuable insights into the location, movement, and interactions of these molecules within a biological system.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it should be stored at -20°C in the dark to prevent degradation . Prolonged exposure to light should be avoided . The reaction environment also plays a crucial role, as the labeling reaction requires an organic co-solvent .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Cyanine3.5 NHS ester plays a significant role in biochemical reactions, particularly in the labeling of biomolecules. It interacts with enzymes, proteins, and other biomolecules through its ability to bind to amino groups . The nature of these interactions involves the formation of a stable amide bond between the this compound and the biomolecule .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role as a labeling agent. It influences cell function by enabling the visualization and tracking of labeled biomolecules within the cell

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with amino groups in biomolecules. This reaction results in the formation of a stable amide bond, thereby labeling the biomolecule . This allows for subsequent detection and analysis of the biomolecule in various biochemical and cellular studies .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are largely related to its stability. It is soluble in organic solvents (DMF, DMSO, dichloromethane), but insoluble in water

Metabolic Pathways

As a labeling agent, it is primarily used to track the behavior of other biomolecules, rather than participating directly in metabolic reactions .

Transport and Distribution

This compound’s transport and distribution within cells and tissues are determined by its chemical properties and the nature of the biomolecules it labels

Subcellular Localization

The subcellular localization of this compound depends on the biomolecules it labels. It does not have inherent targeting signals or post-translational modifications that direct it to specific compartments or organelles . Its localization can therefore vary depending on the properties of the labeled biomolecule.

properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[1,1-dimethyl-2-[3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]hexanoate;trifluoroborane;fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H44N3O4.BF3.FH/c1-41(2)34(43(5)32-23-21-28-14-8-10-16-30(28)39(32)41)18-13-19-35-42(3,4)40-31-17-11-9-15-29(31)22-24-33(40)44(35)27-12-6-7-20-38(48)49-45-36(46)25-26-37(45)47;2-1(3)4;/h8-11,13-19,21-24H,6-7,12,20,25-27H2,1-5H3;;1H/q+1;;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJQWBYBQWPADLY-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(F)(F)F.CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=C4C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC7=CC=CC=C75)(C)C)C.[F-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H44BF4N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

741.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3R,4R,5R,6R)-3,4,5-triacetoxy-6-[2-[1'-acetyl-7-[2-[(2R,3R,4R,5R,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydropyran-2-yl]ethynyl]spiro[fluorene-9,4'-piperidine]-2-yl]ethynyl]tetrahydropyran-2-yl]methyl acetate](/img/structure/B606790.png)

![2-[(4S)-8-chloro-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide](/img/structure/B606795.png)

![6-Isopropyl-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B606798.png)

![(4r)-4-Methyl-6-[1-Methyl-3-(1-Methyl-1h-Pyrazol-4-Yl)-1h-Indazol-5-Yl]-1,3,4,5-Tetrahydro-2h-1,5-Benzodiazepin-2-One](/img/structure/B606800.png)